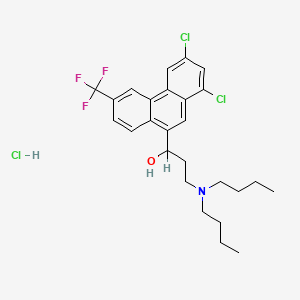

Halofantrine hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Halofantrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine hydrochloride, a phenanthrene methanol derivative, is a potent antimalarial agent effective against erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, including multidrug-resistant strains.[1] Its efficacy is, however, juxtaposed with challenges related to its erratic bioavailability and potential for cardiotoxicity, underscoring the importance of a thorough understanding of its synthesis and chemical properties for the development of safer and more effective formulations. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical characteristics, and detailed experimental protocols for its preparation and analysis.

Synthesis of this compound

The synthesis of Halofantrine is a multi-step process that has been approached through various routes, most notably leveraging the Pschorr cyclization to construct the core phenanthrene ring system. An alternative patented method involves the formation of a Mannich base.

A common synthetic pathway commences with the condensation of 2,4-dichloro-6-nitrobenzaldehyde and 4-trifluoromethylphenylacetic acid. The resulting intermediate undergoes reduction of the nitro group to an amine, which is then diazotized. Intramolecular cyclization via the Pschorr reaction, often catalyzed by copper, yields the phenanthrene carboxylic acid. This is followed by a series of reactions to introduce the aminopropanol side chain.

An alternative, patented approach utilizes 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone as a key intermediate.[2] This ketone is treated with a base, such as sodium hydride, to form the corresponding enolate.[2] A subsequent condensation reaction with N,N-di-n-butyl methylene ammonium iodide (a Mannich reagent) yields a Mannich base.[2] Reduction of the ketone functionality of the Mannich base affords the halofantrine free base, which is then treated with hydrochloric acid to yield this compound.[2]

Below is a generalized workflow for the synthesis of this compound.

Chemical Properties of this compound

This compound is a white to off-white crystalline solid.[3] Its lipophilic nature and low aqueous solubility are critical determinants of its pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₀Cl₂F₃NO · HCl | [4] |

| Molecular Weight | 536.9 g/mol | [4] |

| Melting Point | 198-200 °C, 203-204 °C (polymorphs) | [5][6] |

| pKa | 8.18 ± 0.05 (in 40% methanol) | [7][8] |

| Log P (n-octanol/water) | 3.20 ± 0.04 | [7][8] |

Solubility

The solubility of this compound in various solvents is summarized in Table 2. Its poor aqueous solubility is a significant factor contributing to its variable absorption.

| Solvent | Solubility (% w/v) | Description | Reference(s) |

| Methanol | 0.67 | Slightly soluble | [7][8] |

| n-Octanol | 0.4 | Slightly soluble | [7][8] |

| Acidified Acetonitrile | 0.4 | Slightly soluble | [7][8] |

| Warm Water (50 °C) | < 0.002 | Practically insoluble | [7][8] |

| Water (room temp.) | - | Practically insoluble | [7] |

| n-Hexane | - | Practically insoluble | [7] |

| Phosphate Buffer (pH 7.4) | - | Practically insoluble | [7] |

| DMSO | - | Soluble | [4] |

Stability

This compound is stable under normal storage conditions. However, it can degrade under stress conditions such as acidic, basic, and oxidative environments. Stability-indicating HPLC methods have been developed to separate the parent drug from its degradation products.[5] Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound (Illustrative Protocol based on Patented Method)

The following is a conceptual workflow for the synthesis of this compound.

Materials:

-

1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)

-

N,N-di-n-butyl methylene ammonium iodide

-

Reducing agent (e.g., Sodium borohydride)

-

Methanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in dry THF. Cool the suspension to -10 to 0 °C.[2] Slowly add a solution of 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone in dry THF to the cooled suspension with stirring.[2] Allow the reaction to proceed at this temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Mannich Reaction: To the freshly prepared enolate solution, add a solution of N,N-di-n-butyl methylene ammonium iodide in dry THF at a controlled temperature. Stir the reaction mixture until completion (monitoring by TLC).

-

Work-up and Isolation of Mannich Base: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.

-

Reduction: Dissolve the crude Mannich base in a suitable solvent such as methanol. Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise. Stir the reaction mixture until the reduction is complete (monitoring by TLC).

-

Work-up and Isolation of Halofantrine Free Base: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. Wash the combined organic extracts, dry, and concentrate to yield the crude halofantrine free base.

-

Salt Formation: Dissolve the crude halofantrine free base in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system.

Determination of Solubility

Materials:

-

This compound

-

Selected solvents (e.g., methanol, n-octanol, water, phosphate buffer pH 7.4)

-

Volumetric flasks

-

Shaking incubator or magnetic stirrer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[9]

-

After equilibration, centrifuge or filter the suspensions to remove the undissolved solid.

-

Dilute a known aliquot of the clear supernatant with the respective solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.[10]

-

Calculate the solubility in % w/v.

Determination of pKa (Potentiometric Titration)

Materials:

-

This compound

-

40% Methanol-water solution

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of 40% methanol-water.[7][8]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[10] Alternatively, the first derivative of the titration curve can be plotted to determine the equivalence point more accurately.[10]

Determination of Melting Point

Materials:

-

This compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4][11]

-

Place the capillary tube in the heating block of the melting point apparatus.[4][11]

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[11]

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.[11]

Stability-Indicating HPLC Method

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of methanol and a phosphate buffer)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Method Development: Develop an HPLC method that separates this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer, with UV detection at an appropriate wavelength (e.g., 254 nm).[8]

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions:

-

Acidic: Treat with HCl (e.g., 0.1 N) at an elevated temperature.

-

Basic: Treat with NaOH (e.g., 0.1 N) at an elevated temperature.

-

Oxidative: Treat with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal: Heat a solution of the drug.

-

Photolytic: Expose a solution to UV light.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method.

-

Method Validation: The method should be validated for specificity (the ability to assess the analyte unequivocally in the presence of its degradation products), linearity, accuracy, precision, and robustness according to ICH guidelines. The peak for Halofantrine should be well-resolved from any degradation product peaks.[5]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic routes, while complex, offer pathways to this potent antimalarial compound. The physicochemical properties, particularly its low aqueous solubility and lipophilicity, are crucial for understanding its pharmacokinetic behavior and for the rational design of improved drug delivery systems. The experimental protocols outlined herein provide a foundation for researchers and drug development professionals working with this important, yet challenging, therapeutic agent. A thorough grasp of these fundamental aspects is essential for advancing the development of safer and more effective halofantrine-based therapies.

References

- 1. Design and Synthesis of Novel Hybrid Molecules against Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN100400501C - Halofantrine preparing method - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pschorr Reaction [organic-chemistry.org]

- 7. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]

- 11. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

The Discovery and Development of Halofantrine: A Technical Guide for Antimalarial Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol derivative, emerged from a post-World War II initiative to develop novel antimalarial agents effective against emerging drug-resistant strains of Plasmodium falciparum. Developed at the Walter Reed Army Institute of Research (WRAIR), it demonstrated potent schizonticidal activity against chloroquine-resistant parasites. However, its clinical utility has been severely hampered by erratic oral bioavailability and, most critically, significant cardiotoxicity, leading to its withdrawal from many markets. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to halofantrine, intended to serve as a comprehensive resource for researchers in the field of antimalarial drug development.

Discovery and Development

The journey of halofantrine began within the U.S. Army's comprehensive antimalarial drug development program.[1][2] Initial research during World War II identified the phenanthrene methanols as a promising chemical class.[3] Subsequently, from 1965 to 1975, a team led by medicinal chemist William Colwell at SRI International, under the direction of the Walter Reed Army Institute of Research (WRAIR), systematically synthesized and evaluated numerous analogs, leading to the identification of halofantrine (codenamed WR 171,669).[1]

The development was a collaborative effort, with SmithKline Beecham (now GlaxoSmithKline) eventually marketing the drug as Halfan.[2] Clinical trials throughout the 1980s in various malaria-endemic regions confirmed its efficacy against both P. falciparum and P. vivax, including strains resistant to chloroquine.[4]

Chemical Synthesis

The synthesis of halofantrine involves a multi-step process. A patented method describes the reaction of 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone with an alkali to form a sodium salt. This intermediate then undergoes a condensation reaction with N,N-di-n-butyl methylene ammonium iodide to yield a Mannich base. Subsequent reduction of this base produces the halofantrine free base, which is then treated with hydrochloric acid to form the hydrochloride salt.[5] This method is noted for its gentle reaction conditions and high yield.[5]

Mechanism of Action

The precise mechanism of antimalarial action for halofantrine remains to be fully elucidated. However, several compelling hypotheses have been proposed and investigated. It is generally accepted that, like other quinoline and arylaminoalcohol antimalarials, halofantrine's primary site of action is the parasite's food vacuole.

Inhibition of Heme Polymerization

The leading hypothesis for halofantrine's antimalarial activity is its interference with the detoxification of heme. During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline pigment called hemozoin.[6] Halofantrine, like chloroquine, is believed to inhibit this polymerization process.[7][8] A crystallographic study has shown that halofantrine can bind to hematin (a monomer of hemozoin), suggesting it may cap the growing hemozoin crystal, preventing further polymerization.[1] This leads to an accumulation of toxic heme within the parasite, causing oxidative stress and damage to parasitic membranes, ultimately leading to cell death.[8]

Other Proposed Mechanisms

-

Plasmepsin Inhibition: Halofantrine has been shown to bind to plasmepsins, a class of hemoglobin-degrading aspartic proteases unique to the malaria parasite.[1] Inhibition of these enzymes would disrupt the initial stages of hemoglobin digestion, depriving the parasite of essential amino acids.

-

Disruption of Mitochondrial Function: Some evidence suggests that halofantrine may interfere with the parasite's mitochondrial electron transport chain, leading to metabolic collapse.

The following diagram illustrates the proposed mechanisms of antimalarial action for halofantrine.

Caption: Proposed mechanisms of halofantrine's antimalarial action.

Preclinical and Clinical Efficacy

Halofantrine has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in preclinical and clinical studies.

In Vitro Activity

In vitro studies have consistently shown halofantrine to be a potent antimalarial. The 50% inhibitory concentration (IC50) values are typically in the nanomolar range.

| Plasmodium falciparum Strain/Isolate | Resistance Profile | Halofantrine IC50 (nM) | Chloroquine IC50 (nM) | Quinine IC50 (nM) | Mefloquine IC50 (nM) | Reference |

| African Clone (Chloroquine-Susceptible) | Chloroquine-Susceptible | 6.88 | - | - | - | [9] |

| African Clone (Chloroquine-Resistant) | Chloroquine-Resistant | 2.98 | - | - | - | [9] |

| African Isolates (n=29, Chloroquine-Susceptible) | Chloroquine-Susceptible | 2.62 | - | 147 | 7.16 | [9] |

| African Isolates (n=47, Chloroquine-Resistant) | Chloroquine-Resistant | 1.14 | - | 234 | 3.20 | [9] |

| Gabonese Isolates (Franceville, n=60) | Mixed | - | 111.7 (50% resistant) | 156.7 (0% resistant) | 12.4 (21.2% resistant) | [10] |

| Gabonese Isolates (Bakoumba, n=62) | High Resistance | 1.9 (18.2% resistant) | 325.8 (95% resistant) | 385.5 (10.2% resistant) | 24.5 (47.5% resistant) | [10] |

In Vivo Efficacy (Animal Models)

Studies in murine models, typically using Plasmodium berghei, have been crucial in establishing the in vivo efficacy of halofantrine.

| Animal Model | Parasite Strain | Halofantrine Dosing Regimen | Outcome | Reference |

| Mice | Plasmodium berghei | Not specified | Complete parasite clearance within 4-5 days | [11] |

| Mice | Plasmodium berghei | Single intravenous dose (1 to 100 mg/kg) 3 days post-infection | Dose-dependent increase in survival time | [9] |

| Mice | Plasmodium berghei | Intravenous nanocapsule formulation (up to 100 mg/kg) | Similar or better activity than solubilized form with reduced toxicity | [7] |

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy and safety of halofantrine in humans.

| Trial Location | Patient Population | Dosing Regimen | Cure Rate | Key Findings | Reference |

| Malawi | 46 patients with symptomatic malaria | Single dose of 16 mg/kg | 62% (by day 14) | High recrudescence rate | [12] |

| Malawi | 49 children | 8 mg/kg every 6 hours for 3 doses | 96% | Multiple dosing significantly improved efficacy | [12] |

| Thailand | 120 patients with falciparum malaria | Group I: 500 mg TID for 3 days | 89% | No significant difference in cure rates between the three high-dose regimens | [13][14] |

| Group II: 500 mg TID on days 1 & 3 | 73% | [13][14] | |||

| Group III: 500 mg TID on day 1, then 500 mg daily for 7 days | 97% | [13][14] | |||

| Colombia | 120 semi-immune adult males | Schedule I: 1000 mg single dose | - | Best results with three 500 mg doses (75% cure rate) | [15] |

| Schedule II: 500 mg x 3 doses | 75% | [15] | |||

| Schedule III: 500 mg x 2 doses | - | [15] | |||

| Schedule IV: 250 mg x 3 doses | - | [15] | |||

| Schedule V: 750 mg single dose | - | [15] | |||

| Thailand | 26 soldiers with multidrug-resistant falciparum malaria | 500 mg every 4 hours x 3 on day 1, then 500 mg daily for 6 days | 92% | As effective and better tolerated than quinine-tetracycline | [16] |

Pharmacokinetics

The pharmacokinetic profile of halofantrine is characterized by high inter-individual variability and a significant food effect.

| Parameter | Value | Condition | Reference |

| Absorption | |||

| Tmax (Time to peak concentration) | ~6 hours | - | [4] |

| 4 hours (mean half-life of absorption) | Malaria patients | [15] | |

| Bioavailability | Erratic and variable | Fasting state | [4] |

| Significantly increased with fatty food | - | [15] | |

| Decreased in malaria patients | - | [15] | |

| Distribution | |||

| Protein Binding | 60-70% | - | [1] |

| Metabolism | |||

| Primary Metabolite | N-desbutyl-halofantrine | - | [15] |

| Metabolizing Enzyme | CYP3A4 | - | [8] |

| Elimination | |||

| Elimination Half-life | ~4 days | - | [1] |

| 5 days | Malaria patients | [15] | |

| 9.5 days | Malaria patients (extended-dose regimen) | [17] | |

| 15.8 days | Healthy volunteers (extended-dose regimen) | [17] | |

| Excretion | Predominantly fecal | - | [18] |

Cardiotoxicity: The Achilles' Heel

The most significant limitation to the clinical use of halofantrine is its dose-dependent cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG).[19] This can lead to a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes.

Mechanism of Cardiotoxicity

The primary mechanism underlying halofantrine-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][20] This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting the rapid component of the delayed rectifier potassium current (IKr), halofantrine delays ventricular repolarization, thereby prolonging the QT interval.[19] Studies have shown that halofantrine has a high affinity for the hERG channel, with an IC50 in the nanomolar range.[13][20] Both halofantrine and its major metabolite, N-desbutylhalofantrine, have been shown to block hERG channels.

The following diagram illustrates the mechanism of halofantrine-induced cardiotoxicity.

Caption: The pathway of halofantrine-induced cardiotoxicity.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

A common method to determine the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum is cultured in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: Halofantrine is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium.

-

Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are plated in 96-well plates at a defined parasitemia and hematocrit. The drug dilutions are added to the wells.

-

Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I is a fluorescent dye that intercalates with DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.

In Vivo Efficacy Testing (Peters' 4-Day Suppressive Test in Mice)

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

-

Animal Model: Swiss albino mice are commonly used.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Drug Administration: Halofantrine, formulated in a suitable vehicle, is administered orally or subcutaneously to groups of mice at different dose levels. Treatment is initiated a few hours after infection and continued daily for four consecutive days.

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

-

Data Analysis: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group. The percentage of suppression of parasitemia is calculated for each dose level. The ED50 (effective dose that suppresses parasitemia by 50%) can be determined by probit analysis.

Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a source of heme (e.g., hemin), a buffer to maintain an acidic pH (e.g., acetate buffer), and the test compound at various concentrations.

-

Initiation of Polymerization: Polymerization can be initiated by various methods, including the addition of a saturated solution of a fatty acid or by incubation at an elevated temperature.

-

Incubation: The plate is incubated to allow for the formation of β-hematin.

-

Quantification of β-hematin: Unpolymerized heme is soluble in certain detergents (e.g., SDS), while β-hematin is insoluble. After incubation, a detergent solution is added to solubilize the remaining heme. The amount of insoluble β-hematin can be quantified by various methods, such as measuring the absorbance of the remaining soluble heme or by using a radiolabeled heme and measuring the radioactivity of the insoluble pellet.[10][21][22]

-

Data Analysis: The percentage of inhibition of heme polymerization is calculated for each concentration of the test compound, and the IC50 is determined.

Logical Workflow of Halofantrine's Development

The development of halofantrine followed a logical progression from initial discovery to clinical application and post-marketing surveillance.

Caption: A simplified logical workflow of halofantrine's development.

Conclusion

Halofantrine represents a significant chapter in the history of antimalarial drug development. Its journey from a targeted synthesis program to a clinically effective drug for resistant malaria showcases the potential of rational drug design. However, the ultimate failure of halofantrine due to its cardiotoxicity serves as a critical lesson in the importance of thorough safety profiling throughout the drug development process. The wealth of data generated from the study of halofantrine, from its mechanism of action to its pharmacokinetic and toxicological properties, continues to provide valuable insights for the ongoing quest for safer and more effective antimalarial therapies.

References

- 1. Halofantrine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN100400501C - Halofantrine preparing method - Google Patents [patents.google.com]

- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and pharmacokinetics of intravenous nanocapsule formulations of halofantrine in Plasmodium berghei-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of Halofantrine in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globaljournals.org [globaljournals.org]

- 12. africaresearchconnects.com [africaresearchconnects.com]

- 13. Clinical trial of halofantrine with modified doses for treatment of malaria in the hospital for tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A clinical trial with halofantrine on patients with falciparum malaria in Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and tolerance of extended-dose halofantrine for drug-resistant falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medium.com [medium.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 21. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

Halofantrine hydrochloride's effect on heme polymerization in malaria parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism by which halofantrine hydrochloride exerts its antimalarial effect, with a specific focus on its interaction with the heme polymerization pathway in Plasmodium parasites. Halofantrine, a phenanthrene methanol compound, is a blood schizonticide effective against multidrug-resistant malaria strains.[1][2] Its primary mechanism of action is the inhibition of hemozoin formation, a critical detoxification process for the parasite. By forming a complex with ferriprotoporphyrin IX (heme) and potentially interacting with the growing crystal surface, halofantrine prevents the sequestration of toxic heme, leading to oxidative stress, membrane damage, and parasite death.[1][2][3] This guide synthesizes key quantitative data, details common experimental protocols for assessing heme polymerization inhibition, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Heme Detoxification Pathway in Plasmodium

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests a significant portion of the host cell's hemoglobin as a source of amino acids.[4] This degradation process, occurring within the parasite's acidic food vacuole, releases large quantities of toxic, soluble ferriprotoporphyrin IX (FPIX or heme).[5][6] To protect itself from the oxidative damage and membrane lysis caused by free heme, the parasite has evolved a unique detoxification strategy: the polymerization of heme into an insoluble, inert crystalline pigment called hemozoin, or "malaria pigment".[5][6][7] This biocrystallization process is essential for the parasite's survival and represents a key target for many antimalarial drugs, including the 4-aminoquinolines and arylamino alcohols like halofantrine.[5][8][9]

Mechanism of Action: Halofantrine's Interference with Heme Polymerization

Halofantrine's antimalarial activity is primarily attributed to its ability to disrupt heme detoxification.[1][2][3] The mechanism is multifaceted but centers on the inhibition of hemozoin formation. It is believed to act in a manner similar to other quinoline-containing drugs like chloroquine and quinine.[1][2]

The key steps in this inhibitory action are:

-

Complex Formation with Heme: Halofantrine directly interacts with FPIX.[10] Spectroscopic and crystallographic studies have confirmed the formation of a drug-heme complex.[10][11][12] The structure of this complex shows that the alcohol functional group of halofantrine coordinates to the central iron (III) of the heme molecule, while its phenanthrene ring engages in π-stacking with the porphyrin ring.[11] This sequestration of heme reduces the concentration of monomers available for polymerization.[13]

-

Inhibition of Polymerization: By binding to heme, halofantrine effectively inhibits the formation of β-hematin (the synthetic equivalent of hemozoin).[14] This prevents the parasite from safely crystallizing the toxic heme.

-

Crystal Growth Capping: An alternative, non-mutually exclusive hypothesis suggests that drugs like halofantrine may bind to the surface of the growing hemozoin crystal, preventing the addition of further heme units and effectively "capping" the crystal growth.[11][13]

The accumulation of these toxic drug-heme complexes and free heme results in oxidative stress, damage to the parasite's membranes, and ultimately, cell death.[2][3]

Quantitative Data on Halofantrine Activity

The efficacy of halofantrine in inhibiting heme polymerization and its activity against P. falciparum have been quantified in several studies. The data below summarizes key findings.

Table 1: Heme Interaction and Polymerization Inhibition

| Parameter | Value | Conditions | Reference |

| Binding Affinity (log K) | 5.29 ± 0.02 | Complex with Ferriprotoporphyrin IX in 40% DMSO / 30% Acetonitrile | [14] |

| Binding Affinity (log K) of Desbutylhalofantrine | 5.15 ± 0.02 | Complex with Ferriprotoporphyrin IX in 40% DMSO / 30% Acetonitrile | [14] |

| Binding Affinity (log K) of Chloroquine (for comparison) | 4.56 ± 0.02 | Same conditions as halofantrine | [14] |

Note: A higher log K value indicates stronger binding affinity.

Table 2: In Vitro Antimalarial Activity (IC₅₀ Values)

| P. falciparum Isolate/Clone | Chloroquine Susceptibility | Halofantrine IC₅₀ (nM) | Reference |

| African Clone | Susceptible | 6.88 nM | [15] |

| African Clone | Resistant | 2.98 nM | [15] |

| 76 African Isolates (Mean) | Susceptible (n=29) | 2.62 nM | [15] |

| 76 African Isolates (Mean) | Resistant (n=47) | 1.14 nM | [15] |

| Thai Isolates (Geometric Mean) | Multidrug-Resistant | 4.1 ng/mL (~8.2 nM) | [16] |

| T9.96 (Parental) | Susceptible | ~3.2 x 10⁻⁹ M (3.2 nM) | [17] |

| K1 (Parental) | Resistant | ~3.2 x 10⁻⁹ M (3.2 nM) | [17] |

Note: IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Interestingly, some studies show that chloroquine-resistant strains can be more susceptible to halofantrine.[15]

Experimental Protocols for Heme Polymerization Assays

The ability of a compound to inhibit heme polymerization is a key indicator of its potential antimalarial activity. The most common method is the in vitro β-hematin formation assay.[5][8] This assay can be performed using several detection methods, including spectrophotometric and radiometric techniques.[8][18]

Spectrophotometric Microplate-Based β-Hematin Formation Assay

This method, adapted from Basilico et al., is widely used due to its simplicity, low cost, and avoidance of radioactive materials.[8][19] It relies on the differential solubility of monomeric heme versus polymerized β-hematin.

Principle: Hemin (the chloride salt of heme) is induced to polymerize into β-hematin under acidic conditions. After incubation, the mixture is centrifuged, and the supernatant containing unreacted, soluble heme is discarded. The remaining pellet, containing the insoluble β-hematin, is then dissolved in a solvent (like DMSO) that solubilizes it, and the absorbance is measured at ~405 nm. An inhibitory compound will result in less β-hematin formation and thus a lower final absorbance reading.

Detailed Methodology:

-

Reagent Preparation:

-

Hematin Solution: Prepare a stock solution of hemin (e.g., 1 mM) by dissolving it in a weak base like 0.2 M NaOH.

-

Test Compounds: Dissolve this compound and other test compounds in an appropriate solvent (e.g., DMSO or distilled water) to create stock solutions. Prepare serial dilutions to test a range of concentrations.

-

Acid Buffer: Prepare a solution of glacial acetic acid or a sodium acetate buffer to achieve a final reaction pH of approximately 2.6 to 4.8.[14][19]

-

-

Assay Procedure (96-well plate format):

-

To each well of a U-bottomed 96-well microplate, add the test compound at various final concentrations. Include positive controls (e.g., chloroquine) and negative controls (solvent only).[19]

-

Add the hematin stock solution to each well.

-

Initiate the polymerization reaction by adding the acidic solution to each well.[19]

-

Seal the plate and incubate at a controlled temperature (e.g., 37°C or 60°C) for a specified period (e.g., 24-48 hours) to allow for β-hematin formation.[14][19]

-

-

Quantification:

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Carefully remove the supernatant containing unpolymerized heme.

-

Wash the pellet with DMSO to remove any remaining soluble heme.

-

Dissolve the final pellet (β-hematin) in a known volume of a suitable solvent (e.g., 100% DMSO).

-

Read the absorbance of the dissolved β-hematin solution using a microplate reader at a wavelength of ~405 nm.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Radiometric Heme Polymerization Assay

This high-throughput method offers greater sensitivity but involves handling radioactive materials.[18][20]

Principle: The assay is similar to the spectrophotometric method, but it includes a small amount of radiolabeled [¹⁴C]hemin along with unlabeled hemin. The amount of β-hematin formed is quantified by measuring the radioactivity incorporated into the insoluble polymer using a scintillation counter.

Brief Methodology:

-

The reaction is set up in a 96-well plate containing an acetate buffer (pH 4.8), unlabeled hemin, a tracer amount of [¹⁴C]hemin, and the test compound.[18][20]

-

After incubation, the reaction mixture is transferred to a filtration plate.

-

The plate is washed to remove unpolymerized, soluble [¹⁴C]hemin.[18][20]

-

The radioactivity remaining on the filter, corresponding to the [¹⁴C]hemin incorporated into the polymer, is quantified by scintillation counting.[18][20]

Drug Accumulation and Activity: A Synergistic Relationship

While the direct inhibition of heme polymerization is central to halofantrine's action, its overall antimalarial efficacy is also dependent on its ability to accumulate within the parasite's acidic food vacuole. Research has shown that for quinoline-related drugs, there is no simple direct correlation between in vitro antimalarial activity (IC₅₀) and heme polymerization inhibition alone.[21][22]

However, when antimalarial activity is normalized for the extent of drug accumulation, a significant correlation with heme polymerization inhibition emerges, particularly for chloroquine-susceptible parasite strains.[4][21][22] This indicates that both the intrinsic ability of the drug to inhibit the target (heme polymerization) and its capacity to reach and concentrate at the target site are critical determinants of its overall potency.

Conclusion

This compound effectively kills malaria parasites by targeting the essential heme detoxification pathway. Its mechanism involves the formation of a stable complex with ferriprotoporphyrin IX and the subsequent inhibition of its polymerization into inert hemozoin. Quantitative analysis confirms a high binding affinity for heme and potent in vitro activity against P. falciparum. While the clinical use of halofantrine is now limited due to concerns about cardiotoxicity, its mechanism of action remains a paradigm for antimalarial drug design.[3] A thorough understanding of its interaction with the heme polymerization pathway, facilitated by robust in vitro assays, continues to inform the development of new, safer, and more effective antimalarials that exploit this unique vulnerability of the parasite.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. amberlife.in [amberlife.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the hemozoin synthesis pathway for new antimalarial drug discovery: technologies for in vitro beta-hematin formation assay. | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 8. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Antimalarials inhibit hematin crystallization by unique drug–surface site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterisation of synthetic beta-haematin and effects of the antimalarial drugs quinidine, halofantrine, desbutylhalofantrine and mefloquine on its formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Relationship between antimalarial drug activity, accumulation, and inhibition of heme polymerization in Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Halofantrine Against Chloroquine-Resistant Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and global spread of chloroquine-resistant Plasmodium falciparum have necessitated the development and evaluation of alternative antimalarial agents. Halofantrine, a phenanthrene methanol compound, has demonstrated significant in vitro activity against strains of P. falciparum that are resistant to chloroquine. This technical guide provides a comprehensive overview of the in vitro efficacy of halofantrine, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. The data compiled from multiple studies consistently show that chloroquine-resistant parasite isolates are often more susceptible to halofantrine than their chloroquine-sensitive counterparts, indicating a lack of cross-resistance and suggesting a valuable role for halofantrine in the management of resistant malaria.

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of an antimalarial drug is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The following tables summarize the IC50 values of halofantrine and chloroquine against various chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, as reported in several key studies.

Table 1: Comparative IC50 Values of Halofantrine and Chloroquine Against African Isolates of P. falciparum

| Isolate Type | Number of Isolates (n) | Drug | Mean IC50 (nM) |

| Chloroquine-Susceptible | 29 | Halofantrine | 2.62 |

| Chloroquine | Not specified in this summary | ||

| Chloroquine-Resistant | 47 | Halofantrine | 1.14 |

| Chloroquine | Not specified in this summary |

Data extracted from a study on African isolates of P. falciparum.[1][2][3]

Table 2: IC50 Values of Halofantrine and Other Antimalarials Against African Clones of P. falciparum

| Clone Type | Drug | IC50 (nM) |

| Chloroquine-Susceptible | Halofantrine | 6.88 |

| Chloroquine-Resistant | Halofantrine | 2.98 |

Data from a six-month in vitro study on African clones.[1][2][3]

Table 3: Comparative IC50 Values from a Study in Gabon

| Location | Drug | Resistance (%) | Mean IC50 (nM) |

| Franceville | Chloroquine | 50.0% | 111.7 |

| Halofantrine | Not specified | Not specified | |

| Bakoumba | Chloroquine | 95.0% | 325.8 |

| Halofantrine | 18.2% | 1.9 |

Data from a study on Gabonese isolates of P. falciparum.[4]

These data collectively indicate that chloroquine-resistant parasites exhibit lower IC50 values for halofantrine, signifying greater sensitivity to this drug.[1][2][3] A negative correlation has been observed between the in vitro activities of chloroquine and halofantrine, further supporting the absence of cross-resistance.[1][2]

Experimental Protocols

The in vitro susceptibility of P. falciparum to antimalarial drugs is commonly assessed using one of the following standardized methods.

Isotopic Semimicro Drug Susceptibility Test

This method relies on the measurement of [3H]hypoxanthine incorporation by the parasite as an indicator of its growth and metabolic activity.

Materials:

-

P. falciparum isolates

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax II)

-

Halofantrine and other antimalarial drugs

-

[3H]hypoxanthine

-

96-well microtiter plates

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Parasite Culture: P. falciparum isolates are cultured in human erythrocytes at a specified hematocrit and parasitemia. The cultures are synchronized to the ring stage.

-

Drug Dilution: Serial dilutions of the antimalarial drugs are prepared in the culture medium.

-

Plate Preparation: The drug dilutions are added to the wells of a 96-well plate. Control wells containing no drug are also included.

-

Parasite Addition: The synchronized parasite culture is added to each well.

-

Incubation: The plates are incubated for 24-48 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).

-

Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.

-

Harvesting: The contents of each well are harvested onto filter paper discs using a cell harvester.

-

Scintillation Counting: The radioactivity on the filter discs is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of [3H]hypoxanthine incorporation against the drug concentration.

SYBR Green I-based Fluorescence Assay

This is a high-throughput method that quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

Materials:

-

P. falciparum isolates

-

Human erythrocytes (O+)

-

Complete culture medium

-

Halofantrine and other antimalarial drugs

-

SYBR Green I lysis buffer

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture and Drug Addition: Similar to the isotopic method, synchronized parasite cultures and drug dilutions are added to the wells of a 96-well plate.

-

Incubation: The plates are incubated for 72 hours under controlled conditions.

-

Lysis and Staining: SYBR Green I lysis buffer is added to each well. The plates are then incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The IC50 values are calculated from the dose-response curves of fluorescence intensity versus drug concentration.

Visualizations

Experimental Workflow for In Vitro Antimalarial Susceptibility Testing

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Proposed Mechanism of Action and Resistance

Caption: Halofantrine's mechanism and Chloroquine resistance.

Discussion

The compiled in vitro data strongly support the efficacy of halofantrine against chloroquine-resistant P. falciparum. The mechanism of action for halofantrine is believed to be similar to that of chloroquine, involving the inhibition of heme polymerase, which prevents the detoxification of toxic heme into hemozoin within the parasite's digestive vacuole.[5][6][7] This leads to the accumulation of toxic heme, which damages parasite membranes.[5]

Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, particularly the K76T mutation.[8][9] This mutated transporter is thought to actively efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action.[8][10] The observation that chloroquine-resistant strains are more susceptible to halofantrine suggests that the mutations conferring chloroquine resistance do not confer resistance to halofantrine and may even enhance its activity.

It is important to note that while halofantrine shows excellent in vitro activity against chloroquine-resistant malaria, its clinical use has been limited due to concerns about cardiotoxicity, specifically QT interval prolongation.[11][12] Therefore, while it serves as a valuable tool in research and for understanding resistance mechanisms, its therapeutic application requires careful consideration and monitoring.

Conclusion

Halofantrine demonstrates potent in vitro activity against chloroquine-resistant strains of P. falciparum. The lack of cross-resistance makes it an important compound for studying the mechanisms of antimalarial drug action and resistance. The standardized in vitro assays detailed in this guide provide a robust framework for the continued evaluation of novel antimalarial candidates in the fight against drug-resistant malaria. Further research into derivatives of halofantrine with improved safety profiles could yield promising new therapeutic options.

References

- 1. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajtmh.org [ajtmh.org]

- 4. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 9. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

- 12. Halofantrine - Wikipedia [en.wikipedia.org]

Halofantrine hydrochloride's potential as an antioxidant ability inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine hydrochloride, a phenanthrene methanol antimalarial agent, has demonstrated a potential role beyond its primary therapeutic indication. Emerging evidence suggests that halofantrine may function as an inhibitor of antioxidant defense mechanisms, thereby sensitizing organisms to oxidative stress. This technical guide provides a comprehensive overview of the current understanding of halofantrine's impact on antioxidant pathways, presenting quantitative data from preclinical studies, detailed experimental protocols for assessing its effects, and visual representations of the implicated signaling pathways. This document is intended to serve as a resource for researchers investigating novel applications of existing drugs, particularly in the context of oxidative stress-related pathologies and as a potential adjunct to therapies that induce reactive oxygen species.

Introduction

Halofantrine has been historically used for the treatment of malaria, where its mechanism of action is primarily attributed to the disruption of parasitic metabolic processes.[1] Specifically, it is thought to interfere with mitochondrial electron transport and bind to hematin, preventing the detoxification of heme and leading to parasite death through oxidative damage and metabolic collapse.[1] This inherent link to oxidative stress has prompted further investigation into its broader effects on cellular antioxidant systems.

Recent studies have explored this potential, with significant findings in the context of the fungal pathogen Candida albicans. Research has shown that this compound can augment the antifungal properties of oxidative damage-inducing agents by suppressing the pathogen's response to reactive oxygen species (ROS).[2] Furthermore, in vivo studies in mammalian models have indicated that halofantrine administration can lead to a reduction in key antioxidant molecules and enzymes, accompanied by an increase in markers of oxidative damage.

This guide synthesizes the available data to provide a detailed examination of this compound as a potential inhibitor of antioxidant ability, offering a foundation for further research and development in this area.

Quantitative Data on Antioxidant Inhibition

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on antioxidant systems.

Table 1: In Vivo Effects of Halofantrine on Antioxidant Status in Rats

| Parameter | Tissue | Effect | Magnitude of Change | Reference |

| Reduced Glutathione (GSH) | Liver | Decrease | 26% | |

| Superoxide Dismutase (SOD) Activity | Liver | Decrease | 57% | |

| Catalase Activity | Liver | Decrease | 23% | |

| Glutathione S-Transferase (GST) Activity | Liver | Decrease | 53% | |

| Lipid Peroxidation (Malondialdehyde) | Liver | Increase | 81% | |

| Lipid Peroxidation (Malondialdehyde) | Kidney | Increase | 31% |

Data from a study involving oral administration of halofantrine at a dose of 24 mg/kg body weight/day in rats.

Table 2: In Vitro Synergistic Antifungal Activity of Halofantrine with Oxidative Damage Agents against Candida albicans

| Oxidative Damage Agent | This compound (HAL) | Observation | Reference |

| Plumbagin | Enhances antifungal activity | Suppresses the response of C. albicans to ROS | [2] |

| Menadione | Enhances antifungal activity | Suppresses the response of C. albicans to ROS | [2] |

| Hydrogen Peroxide (H₂O₂) | Enhances antifungal activity | Suppresses the response of C. albicans to ROS | [2] |

Note: Specific MIC (Minimum Inhibitory Concentration) values from the primary study were not available in the accessed literature. The study concluded that halofantrine enhances the antifungal activity of these agents by inhibiting the oxidative stress response.[2]

Implicated Signaling Pathways

Inhibition of the Cap1-Mediated Oxidative Stress Response in Candida albicans

In Candida albicans, the primary mechanism by which this compound inhibits the antioxidant response is through the suppression of the Cap1-dependent signaling pathway.[2] Cap1 is a key transcription factor that orchestrates the expression of a suite of antioxidant genes in response to oxidative stress. Under conditions of high reactive oxygen species (ROS), Cap1 translocates to the nucleus and activates the transcription of genes encoding enzymes such as catalase, superoxide dismutase, and components of the glutathione and thioredoxin systems.

Halofantrine has been shown to inhibit the transcriptional activity of Cap1, thereby preventing the upregulation of these crucial antioxidant defenses.[2] This leads to an accumulation of intracellular ROS and sensitizes the fungus to oxidative damage.

References

Initial studies on Halofantrine's cardiotoxicity and QTc prolongation

An In-depth Technical Guide to the Initial Studies on Halofantrine's Cardiotoxicity and QTc Prolongation for Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine, a phenanthrene methanol antimalarial agent, was historically utilized for its efficacy against multidrug-resistant Plasmodium falciparum. However, its clinical use was significantly curtailed by post-marketing reports of severe cardiotoxicity, primarily characterized by the prolongation of the QT interval on an electrocardiogram (ECG).[1] This QTc prolongation is a critical risk factor for Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.

The investigation into halofantrine's cardiac effects provides a crucial case study for understanding the mechanisms of drug-induced cardiotoxicity. This technical guide offers a comprehensive overview of the initial studies that defined halofantrine's cardiotoxic profile, detailing the experimental protocols, summarizing key clinical findings, and presenting quantitative data from these foundational investigations.

The following diagram illustrates the logical progression from the administration of halofantrine to the potential for adverse cardiac events.

Caption: Logical flow of Halofantrine's cardiotoxic effects.

Early Clinical Observations and Reports

Initial concerns about halofantrine's cardiotoxicity emerged from clinical observations in the early 1990s.[1] The first reported fatality potentially linked to halofantrine's cardiac effects was in 1993.[1] This was followed by a prospective electrocardiographic study that showed a dose-dependent prolongation of the QTc interval with high-dose halofantrine.[1][2] A review of a global safety database later identified 35 cases of fatal cardiotoxicity associated with the drug.[1]

Key risk factors identified in these early reports included:

-

High Doses: A significant number of adverse events were linked to doses exceeding the standard recommendations.[1]

-

Female Sex: A higher incidence of cardiotoxicity was observed in females.[1]

-

Pre-existing Cardiac Conditions: Patients with underlying heart conditions were found to be at a greater risk.[1]

-

Concomitant Medications: The risk of QTc prolongation was elevated in patients who had recently been treated with other QTc-prolonging drugs, such as mefloquine.[1][3]

Table 1: Summary of Early Clinical Findings on Halofantrine Cardiotoxicity

| Study/Report | Year | Key Findings |

| ter Kuile et al. | 1993 | First reported death associated with high-dose Halofantrine.[1] |

| Prospective ECG Study | 1993 | Demonstrated a dose-related prolongation of the PR and QT intervals.[2] |

| Global Safety Database Review | 2009 | Identified 35 fatal cases of cardiotoxicity and highlighted key risk factors.[1] |

| Touze et al. | 1995 | A prospective study of 20 patients showed a consistent lengthening of the QT interval.[4] |

Mechanism of Cardiotoxicity: hERG Channel Inhibition

The observed QTc prolongation in patients treated with halofantrine strongly suggested an effect on cardiac repolarization. The primary ion channel responsible for the rapid delayed rectifier potassium current (IKr), which is essential for the third phase of the cardiac action potential, is the hERG (human Ether-à-go-go-Related Gene) channel. Blockade of this channel is a well-established mechanism for drug-induced QTc prolongation.

Initial in vitro studies using patch-clamp electrophysiology on cells expressing hERG channels confirmed that halofantrine is a potent blocker of this channel.[5][6][7] One study determined that halofantrine blocked hERG tail currents with an IC50 of 196.9 nM, a concentration well within the therapeutic plasma range of 1.67-2.98 µM.[5][7] Another study reported an even lower IC50 of 21.6 nM for halofantrine and 71.7 nM for its primary metabolite, N-desbutylhalofantrine.[6][8]

The blockade of hERG channels by halofantrine delays the repolarization of ventricular myocytes, which in turn prolongs the action potential duration (APD). This is reflected as a prolonged QTc interval on the surface ECG. This extended repolarization phase increases the risk of early afterdepolarizations (EADs), which can trigger Torsades de Pointes.

The diagram below illustrates the signaling pathway from hERG channel blockade to the potential for arrhythmia.

Caption: Signaling pathway of Halofantrine-induced cardiotoxicity.

Experimental Protocols for Assessing Halofantrine's Cardiotoxicity

In Vitro Patch-Clamp Electrophysiology

This technique was pivotal in identifying the molecular target of halofantrine.

-

Experimental Workflow:

Caption: Workflow for in vitro patch-clamp electrophysiology.

-

Detailed Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells stably expressing the KCNH2 gene (hERG) were commonly used.[5][6]

-

Solutions:

-

Extracellular (in mM): NaCl (137), KCl (4), CaCl2 (1.8), MgCl2 (1), HEPES (10), and glucose (10), with pH adjusted to 7.4.

-

Intracellular (in mM): KCl (130), MgCl2 (1), EGTA (5), HEPES (10), and Mg-ATP (5), with pH adjusted to 7.2.

-

-

Voltage-Clamp Protocol: Cells were held at -80 mV, followed by a depolarizing step to +20 to +40 mV for 1-2 seconds. The membrane potential was then repolarized to -50 to -60 mV to record the deactivating tail current.

-

Data Analysis: The peak tail current was measured before and after drug application to determine the half-maximal inhibitory concentration (IC50) by fitting the data to a Hill equation.

-

Ex Vivo Langendorff-Perfused Heart Model

This model allows for the study of drug effects on the intact heart in a controlled environment.

-

Experimental Workflow:

Caption: Workflow for the Langendorff-perfused heart model.

-

Detailed Methodology:

-

Animal Models: Guinea pigs or rabbits were often used.

-

Perfusion Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

ECG Recording and Analysis: A pseudo-ECG was recorded, and the QT interval was corrected for heart rate using a formula such as Bazett's (QTc = QT / √RR).

-

In Vivo Electrocardiography Studies

These studies were essential for confirming the QTc-prolonging effects of halofantrine in a physiological setting.

-

Experimental Workflow:

Caption: Workflow for in vivo electrocardiography studies.

-

Detailed Methodology:

-

Subjects: Studies included both healthy volunteers and patients with malaria.[2]

-

ECG Recording: Standard 12-lead ECGs were recorded.

-

QTc Correction: Bazett's formula (QTc = QT / √RR) was commonly used in early studies.

-

Data Analysis: The primary endpoint was the change in QTc from baseline. The relationship between halofantrine plasma concentration and QTc prolongation was also examined.[1]

-

Quantitative Data on QTc Prolongation

Table 2: Quantitative Data on Halofantrine-Induced QTc Prolongation

| Study | Subjects | Dose | Route | Baseline QTc (ms) | Post-Dose QTc (ms) | ΔQTc (ms) | Notes |

| Nosten et al. (1993)[2] | 51 malaria patients | 72 mg/kg | Oral | Not specified | >25% increase or >550 ms in 18/51 patients | - | High-dose regimen |

| Nosten et al. (1993)[2] | 10 malaria patients (mefloquine failure) | 72 mg/kg | Oral | Not specified | >25% increase or >550 ms in 7/10 patients | - | Increased risk after mefloquine |

| Touze et al. (1995)[4] | 20 malaria patients | Standard | Oral | Not specified | Lengthening of QT interval | - | Prospective study |

| Retrospective Study in Children[9] | 15 children with malaria | 8 mg/kg x 3 doses | Oral | 410 ± 24 | 441 ± 31 | 31.8 ± 9.6 | Moderate QTc prolongation |

| Healthy Volunteers[10] | 18 healthy volunteers | Single oral dose | Oral | 384.76 ± 21.73 | 394.12 ± 21.53 (at 6h) | ~9.4 | Single dose effect |

| In Vitro hERG Blockade[5][7] | CHO cells | - | - | - | IC50 = 196.9 nM | - | - |

| In Vitro hERG Blockade[6][8] | HEK 293 cells | - | - | - | IC50 = 21.6 nM (Halofantrine) | - | - |

| In Vitro hERG Blockade[6][8] | HEK 293 cells | - | - | - | IC50 = 71.7 nM (N-desbutylhalofantrine) | - | Metabolite also active |

Conclusion

The initial studies on halofantrine's cardiotoxicity were instrumental in establishing a clear link between a clinical observation (QTc prolongation) and a specific molecular mechanism (hERG channel blockade). This body of work serves as a foundational example for the investigation of drug-induced cardiac arrhythmias. These early findings unequivocally demonstrated the significant risk of cardiac events associated with halofantrine, particularly in the presence of specific risk factors. The experimental protocols developed and refined during these investigations have become standard practice in safety pharmacology. For contemporary researchers and drug development professionals, the case of halofantrine continues to underscore the critical importance of early and thorough cardiovascular safety assessment in the development of new medicines.

References

- 1. Fatal cardiotoxicity related to halofantrine: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. Potentiation of halofantrine-induced QTc prolongation by mefloquine: correlation with blood concentrations of halofantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac complications of halofantrine: a prospective study of 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Effect of halofantrine on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative cardiac effects of antimalarial drug halofantrine with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Trials of Halofantrine Hydrochloride in Malawi: A Technical Overview

Published: December 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a technical summary and guide based on publicly available data regarding the early clinical trials of halofantrine hydrochloride in Malawi. The experimental protocols described are based on the original publications where available, supplemented by standard malaria clinical trial methodologies from the era, as the full, detailed protocols of the original studies are not fully accessible.

Introduction

In the 1980s, the emergence and spread of chloroquine-resistant Plasmodium falciparum posed a significant challenge to malaria control in sub-Saharan Africa. In response, the Malawi Ministry of Health established a Malaria Control Programme in 1984 to monitor the efficacy of existing antimalarial drugs and to evaluate potential new therapies. Among the compounds investigated was this compound, a phenanthrene methanol derivative. This technical guide provides a detailed overview of the early clinical trials of halofantrine conducted in Malawi, focusing on the quantitative data, experimental protocols, and logical workflows of these seminal studies.

Quantitative Data Summary

The early clinical evaluation of this compound in Malawi primarily consisted of two key trials investigating different dosage regimens. The quantitative outcomes of these trials are summarized below for comparative analysis.

Table 1: Patient Demographics and Baseline Characteristics

| Parameter | Trial 1 | Trial 2 |

| Number of Patients | 46 | 49 |

| Age Group | Not specified (patients) | Children |

| Inclusion Criteria | Symptomatic malaria, P. falciparum parasitemia | Symptomatic malaria, P. falciparum parasitemia |

| Parasite Density Range | 2,500 - 212,000 parasites/µL | Not specified |

Table 2: Dosing Regimens

| Parameter | Trial 1 | Trial 2 |

| Drug Formulation | This compound (Oral) | This compound (Oral) |

| Dosage | 16 mg/kg body weight | 8 mg/kg body weight |

| Frequency | Single dose | Every 6 hours |

| Total Doses | 1 | 3 |

| Total Course Dosage | 16 mg/kg | 24 mg/kg |

Table 3: Efficacy Outcomes

| Parameter | Trial 1 | Trial 2 |

| Follow-up Duration | 14 days | 14 days |

| Cure Rate | 62% (28/46) | 96% (47/49) |

| Recrudescence Rate | 38% (18/46)[1][2] | 4% (2/49) |

| Parasitological Outcome | Unacceptably high recrudescence[1][2] | 47 of 49 children became aparasitemic[1][2] |

Table 4: Safety and Tolerability

| Parameter | Trial 1 & 2 |

| Reported Tolerability | "Very well tolerated"[1][2] |

| Specific Adverse Events | Detailed breakdown not available in initial reports. General side effects of halofantrine include abdominal pain, diarrhea, vomiting, rash, headache, and pruritus. A significant concern with halofantrine is its potential for cardiotoxicity, specifically QT interval prolongation. |

Experimental Protocols

The following experimental protocols are reconstructed based on the available information from the Malawian trials and standard in vivo antimalarial drug efficacy testing guidelines from the period.

Study Design and Patient Recruitment

-

Study Design: The investigations were designed as prospective clinical trials.

-

Study Sites: The trials were conducted in areas of Malawi with known chloroquine-resistant P. falciparum malaria.

-

Patient Selection:

-

Inclusion Criteria: Patients presenting with symptoms of malaria and confirmed P. falciparum infection by microscopic examination of blood smears were enrolled. For the first trial, a parasite density of at least 2,500 parasites/µL was required[1].

-

Exclusion Criteria: While not explicitly detailed in the initial reports, standard exclusion criteria for such trials at the time would have likely included signs of severe malaria, pregnancy, and a history of hypersensitivity to phenanthrene-class drugs.

-

Treatment Administration

-

Drug Administration: this compound was administered orally. The dosage was calculated based on the patient's body weight.